Methyl 2-(piperidin-4-yl)thiophene-3-carboxylate
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Overview
Description
Methyl 2-(piperidin-4-yl)thiophene-3-carboxylate is a compound that features a thiophene ring substituted with a piperidine moiety and a methyl ester group. Thiophene is a five-membered heterocyclic compound containing sulfur, while piperidine is a six-membered heterocyclic compound containing nitrogen.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The piperidine moiety can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale Gewald reactions followed by purification steps such as recrystallization or chromatography. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperatures .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(piperidin-4-yl)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The piperidine moiety can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidine derivatives
Scientific Research Applications
Methyl 2-(piperidin-4-yl)thiophene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of organic semiconductors and other advanced materials .
Mechanism of Action
The mechanism of action of Methyl 2-(piperidin-4-yl)thiophene-3-carboxylate involves its interaction with specific molecular targets. The piperidine moiety can interact with receptors or enzymes, while the thiophene ring can participate in π-π interactions with aromatic residues. These interactions can modulate biological pathways, leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
Methyl piperidine-4-carboxylate: A related compound with similar structural features.
Thiophene-3-carboxylate derivatives: Compounds with variations in the substituents on the thiophene ring .
Uniqueness
Methyl 2-(piperidin-4-yl)thiophene-3-carboxylate is unique due to the combination of the piperidine and thiophene moieties, which confer distinct chemical and biological properties. This combination allows for diverse applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C11H15NO2S |
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Molecular Weight |
225.31 g/mol |
IUPAC Name |
methyl 2-piperidin-4-ylthiophene-3-carboxylate |
InChI |
InChI=1S/C11H15NO2S/c1-14-11(13)9-4-7-15-10(9)8-2-5-12-6-3-8/h4,7-8,12H,2-3,5-6H2,1H3 |
InChI Key |
MSVHELAHNBJNEY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(SC=C1)C2CCNCC2 |
Origin of Product |
United States |
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